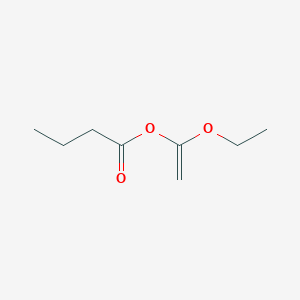

Butanoic acid, 1-ethoxyethenyl ester

Description

Butanoic acid, 1-ethoxyethenyl ester (IUPAC name) is an ester derivative of butanoic acid, characterized by an ethenyl group substituted with an ethoxy moiety at the 1-position. This structural configuration distinguishes it from other butanoic acid esters, which typically feature alkyl or aryl substituents. Esters of butanoic acid are widely used in flavoring agents, fragrances, and industrial solvents due to their volatile nature and distinct aroma profiles .

Properties

CAS No. |

193155-47-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-ethoxyethenyl butanoate |

InChI |

InChI=1S/C8H14O3/c1-4-6-8(9)11-7(3)10-5-2/h3-6H2,1-2H3 |

InChI Key |

PUPOZIQTEHNUJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(=C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 1-ethoxyethenyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating butanoic acid with 1-ethoxyethenyl alcohol under reflux conditions with a strong acid like sulfuric acid to catalyze the reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 1-ethoxyethenyl ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Major Products Formed

Hydrolysis: Butanoic acid and 1-ethoxyethenyl alcohol.

Transesterification: A different ester and an alcohol.

Scientific Research Applications

Butanoic acid, 1-ethoxyethenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 1-ethoxyethenyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts . In transesterification, the ester undergoes nucleophilic substitution, where the alkoxy group is replaced by another alcohol group .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Butanoic Acid Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Butanoic acid, 1-ethoxyethenyl ester | C₈H₁₄O₃ | 158.20 (calculated) | Ethenyl group with ethoxy substituent |

| Butanoic acid, ethyl ester | C₆H₁₂O₂ | 116.16 | Straight-chain ethyl group |

| Butanoic acid, butyl ester | C₈H₁₆O₂ | 144.21 | Longer alkyl chain (butyl) |

| Butanoic acid, hexyl ester | C₁₀H₂₀O₂ | 172.26 | Extended hydrophobic chain (hexyl) |

| Butanoic acid, 3-methyl-, ethyl ester | C₇H₁₄O₂ | 130.18 | Branched chain (3-methyl substitution) |

- For example, butanoic acid, ethyl ester (MW 116.16) is more volatile than the butyl (MW 144.21) or hexyl (MW 172.26) analogs, as seen in gas chromatography applications . Branched esters like butanoic acid, 3-methyl-, ethyl ester exhibit higher boiling points and delayed elution times in GC-MS compared to linear-chain esters due to increased molecular interactions .

Functional and Sensory Properties

Table 2: Functional Roles of Butanoic Acid Esters in Food and Fragrance

- Key Observations: Butanoic acid, ethyl ester enhances sweetness perception in strawberries but lacks potency compared to hexyl or 3-methyl derivatives, which show stronger correlations with sensory panels . Esters with longer chains (e.g., hexyl) or branched substituents (e.g., 3-methyl) exhibit higher odor thresholds and persistence in food matrices . The ethoxyethenyl group may impart unique green or apple-like aromas, similar to hexyl acetate, which transitions from fruity to green at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.